Cicletanine sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of cycletanide sulfate involves the reaction of cycletanide with sulfur-containing oxides. The reaction conditions are typically mild, and the process is straightforward, making it suitable for large-scale production . The general synthetic route involves the use of compound A (cycletanide) and sulfur trioxide as raw materials. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Cicletanine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur trioxide, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cycletanide sulfate with hydrogen peroxide can yield sulfoxides and sulfones, while reduction with sodium borohydride can produce thiols and sulfides .

Aplicaciones Científicas De Investigación

Hypertension Management

Cicletanine sulfate has been effectively used in treating hypertension, particularly in patients with diabetes and metabolic syndrome. Studies indicate that cicletanine can normalize blood pressure in a significant percentage of patients with NaCl-sensitive hypertension . Its combination with other antihypertensive agents, such as ACE inhibitors, has shown promise in enhancing therapeutic outcomes while minimizing potassium retention .

Diabetic Complications

Research highlights cicletanine's potential in addressing diabetic complications. The compound may improve insulin sensitivity and inhibit the activity of protein kinase C (PKC), which is implicated in the pathogenesis of diabetic nephropathy and other complications . In animal models, cicletanine has demonstrated protective effects on renal function and cardiovascular health, making it a candidate for further clinical studies.

Electrolyte Disturbances

While this compound is beneficial, it can also lead to electrolyte imbalances such as hyponatremia and hypokalemia. A retrospective study involving kidney transplant patients revealed that 16.2% experienced hyponatremia and 11.8% experienced hypokalemia after cicletanine administration . These findings underscore the importance of monitoring electrolyte levels during treatment.

Clinical Observations

A study analyzed 68 kidney transplant recipients treated with cicletanine for hypertension over an extended period. The results indicated a significant incidence of electrolyte disturbances linked to prolonged use of cicletanine, emphasizing the need for careful patient management .

| Study Parameter | Hyponatremia | Hypokalemia |

|---|---|---|

| Incidence | 16.2% | 11.8% |

| Average Daily Dose | 171 mg | - |

| Duration of Use | 215 days | - |

Combination Therapies

Another case study explored the effects of combining cicletanine with an ACE inhibitor in diabetic patients. The combination therapy not only reduced blood pressure but also improved renal outcomes by decreasing microalbuminuria levels . This suggests that this compound may enhance the efficacy of standard antihypertensive regimens.

Mecanismo De Acción

The mechanism of action of cycletanide sulfate involves the activation of endothelial nitric oxide synthase (eNOS) and the increase of prostacyclin levels . These actions lead to the relaxation of blood vessels and the reduction of blood pressure. Cicletanine sulfate also reverses endothelial dysfunction, which is a key factor in the development of cardiovascular diseases . The molecular targets of cycletanide sulfate include α-adrenergic receptors and β-adrenoceptors, which play a crucial role in regulating vascular tone and blood pressure .

Comparación Con Compuestos Similares

Cicletanine sulfate is unique compared to other similar compounds due to its dual action on both α-adrenergic receptors and β-adrenoceptors . Similar compounds include molybdate, tungstate, selenate, and chromate, which are structurally related to sulfate and share similar chemical properties . cycletanide sulfate’s specific mechanism of action and its ability to modulate endothelial function make it distinct and valuable in scientific research and therapeutic applications .

Propiedades

Número CAS |

140894-91-3 |

|---|---|

Fórmula molecular |

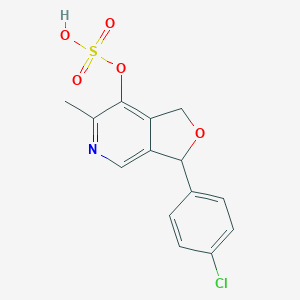

C14H12ClNO5S |

Peso molecular |

341.8 g/mol |

Nombre IUPAC |

[3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C14H12ClNO5S/c1-8-13(21-22(17,18)19)12-7-20-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14H,7H2,1H3,(H,17,18,19) |

Clave InChI |

APJGQLKBCWACNU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl |

SMILES canónico |

CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl |

Sinónimos |

cicletanine sulfate cycletanide sulfate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.